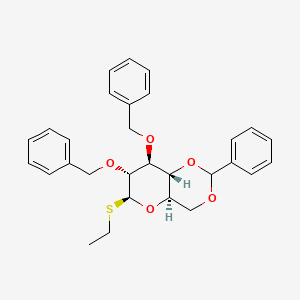

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

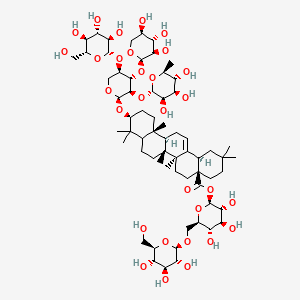

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside is a pivotal compound in the realm of biomedicine . It is employed for the synthesis of prospective pharmaceuticals in the battle against an array of ailments . Its molecular formula is C29H32O5S and it has a molecular weight of 492.63 .

Molecular Structure Analysis

The IUPAC name for this compound is (4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis (phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine . This suggests a complex structure with multiple ring systems and functional groups.Physical And Chemical Properties Analysis

The compound has a molecular weight of 492.63 and a molecular formula of C29H32O5S .科学的研究の応用

Synthesis and Chemical Transformations

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside is involved in complex chemical syntheses and transformations. For instance, it has been utilized in silylmethylene radical cyclization as a stereoselective approach to create branched sugars. This process involves multiple steps, including silylation, radical cyclization, and oxidation, leading to the formation of various sugar derivatives with potential applications in medicinal chemistry and carbohydrate research (Pedretti, Mallet, & Sinaÿ, 1993).

Ring Contraction and Rearrangements

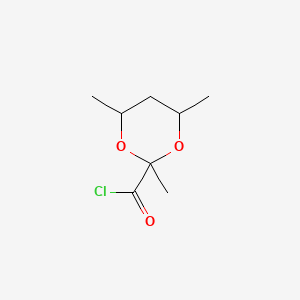

The compound also plays a role in ring contraction processes under mildly acidic conditions, leading to the formation of thiofuranosides. This rearrangement is facilitated by bulky silyl substituents and has implications for the synthesis of selectively protected glycosyl donors, which are crucial for constructing biologically significant oligosaccharides (Abronina et al., 2018).

Carbohydrate Derivatives and Their Applications

Furthermore, ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside derivatives have been synthesized for applications in carbohydrate chemistry, including the development of ligands for affinity chromatography. These derivatives play a crucial role in isolating specific proteins from human serum, demonstrating the compound's utility in biochemical research and protein purification techniques (Ziegler, Eckhardt, Strayle, & Herzog, 1992).

Safety and Hazards

将来の方向性

Given its role in the synthesis of prospective pharmaceuticals and its use in enzymatic assays, Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside could play a significant role in future biomedical research . Its potential for investigating antiviral activities against HIV and other diseases suggests promising future directions .

特性

IUPAC Name |

(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27-,28?,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBLGLZAAWCNMD-ICHYBAGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)